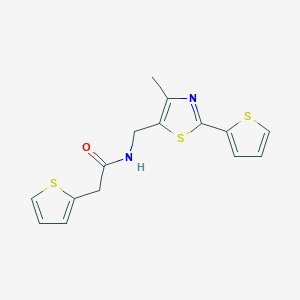

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS3/c1-10-13(21-15(17-10)12-5-3-7-20-12)9-16-14(18)8-11-4-2-6-19-11/h2-7H,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPIZHGJJYKVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring is formed through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

Methylation: The thiazole intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Acetamide Formation: The final step involves the reaction of the methylated thiazole with 2-(thiophen-2-yl)acetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted thiophene and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of thiazole and thiophene rings suggests possible antimicrobial, anti-inflammatory, and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers and electronic materials. Its stability and reactivity make it a valuable component in creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and thiophene rings can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- The target compound lacks additional fused rings (e.g., pyrimidine in compound 9 or triazole in compound 9c ), simplifying its scaffold compared to analogs.

- Dual thiophenyl substitution differentiates it from phenyl- or halogen-substituted derivatives (e.g., 4-chlorophenyl in compound 9 or bromophenyl in 9c ).

Key Observations :

- The target compound’s synthesis may parallel ’s procedure for thiazolidinone-acetamides, involving thiourea and maleimides in EtOH .

- Triazole-containing analogs (e.g., 9c ) require multi-step reactions with triethylamine catalysis, contrasting with the simpler acetamide linkage in the target compound.

Pharmacological Activity

Table 3: Bioactivity of Structural Analogs

Key Observations :

- Thiophene-substituted compounds (e.g., ’s compound 9 ) show anticancer activity, suggesting the target compound may share similar mechanisms.

- The absence of electron-withdrawing groups (e.g., Cl in compound 9 or CF3 in ) may reduce potency but improve solubility.

Physicochemical Properties

Table 4: Physical and Spectral Data

Key Observations :

- The target compound’s predicted IR and NMR profiles align with ’s thiophene-thiazole derivatives but lack pyrimidine-related signals .

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 320.44 g/mol. The compound features a thiazole ring, a thiophene ring, and an acetamide functional group, which contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-Acetyl | 0.25 | Staphylococcus aureus |

| N-Acetyl | 0.30 | Escherichia coli |

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. In vitro assays against various cancer cell lines have shown that this compound can induce apoptosis in tumor cells. For instance, studies revealed that this compound exhibited significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Induction of apoptosis via caspase activation |

| C6 | 12.5 | Disruption of mitochondrial membrane potential |

3. Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory activity. This was evaluated through assays measuring the inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated a series of thiazole derivatives for their anticancer activities. Among them, this compound was highlighted for its ability to promote apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

In another investigation focusing on the antimicrobial properties of thiazole derivatives, the compound was tested against various pathogens, showing potent activity with MIC values lower than many conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and optimal conditions for synthesizing N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole and thiophene intermediates. Key steps include:

- Condensation of thiophene derivatives with chloroacetamide under reflux in toluene:water (8:2) with sodium azide as a catalyst (5–7 hours) .

- Purification via recrystallization using ethanol or aqueous alcohol (80% v/v) .

- Monitoring reaction progress with TLC (hexane:ethyl acetate, 9:1) .

- Critical Parameters : Solvent polarity, catalyst loading (e.g., NaN₃ at 1.5 equivalents), and reflux duration impact yield.

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, thiazole/thiophene ring vibrations) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, methyl groups at δ 2.4–2.6 ppm) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, S content (e.g., <0.4% deviation acceptable) .

Q. How can researchers assess purity and identify common impurities during synthesis?

- Methodological Answer :

- TLC Monitoring : Use hexane:ethyl acetate (9:1) to detect unreacted starting materials or byproducts .

- Melting Point Analysis : Sharp melting points (e.g., ~490 K) indicate high crystallinity .

- HPLC-MS : Quantifies impurities >0.1% and confirms molecular weight .

Advanced Research Questions

Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?

- Methodological Answer :

- Recheck stoichiometry of intermediates (e.g., thiosemicarbazide ratios in cyclization steps) .

- Verify drying conditions to remove residual solvents (e.g., acetic acid in crystallization) .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What role do hydrogen bonds play in the compound’s crystal packing and stability?

- Methodological Answer :

- X-ray Crystallography : Reveals intramolecular S···O contacts (e.g., 2.68 Å) and intermolecular N–H···O/C–H···O bonds forming R₁²(6) and R₂²(8) motifs .

- Thermogravimetric Analysis (TGA) : Correlates hydrogen-bonding networks with thermal stability (decomposition >200°C) .

Q. How can researchers design experiments to evaluate the compound’s antimicrobial or anticancer activity?

- Methodological Answer :

- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Docking Studies : Predict binding affinity to targets (e.g., thymidylate synthase) using AutoDock Vina .

Q. What computational strategies optimize the design of derivatives with enhanced bioactivity or solubility?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP/solubility .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .

Q. How can reaction yields be improved through catalyst or solvent optimization?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability .

- Catalyst Exploration : Test Pd/C or CuI for cross-coupling steps in thiophene functionalization .

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, time, and reagent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.